Cas no 586-42-5 (3-Acetylbenzoic acid)

3-Acetylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Acetylbenzoic acid
- 3-Acetophenonecarboxylic Acid
- 3'-Acetophenonecarboxylic Acid
- CHZPJUSFUDUEMZ-UHFFFAOYSA-N
- 3-Acetylbenzoicacid
- ACETOPHENONE-3-CARBOXYLIC ACID
- InChI=1/C9H8O3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5H,1H3,(H,11,12)
- Benzoic acid, 3-acetyl-
- NSC-2932
- CS-W018492
- 3-acetyl-benzoic acid
- CK2180
- SCHEMBL246827
- SY010673
- 3-Acetylbenzoic acid, 98%
- EN300-86148
- 3-(1-Oxoethyl)benzoic acid
- 3-acetyl benzoic acid
- 586-42-5
- AKOS005171601
- AE-562/43460672
- DTXSID40277572
- NSC2932
- MFCD00045847
- AMY23806
- PS-3016
- FT-0632448
- Z1203161684
- CHZPJUSFUDUEMZ-UHFFFAOYSA-
- m-acetylbenzoic acid
- STK503902
- A1652
- Benzoyl methide-m-carboxylic;
- ALBB-006410
- DB-022168
- DTXCID30228730
-
- MDL: MFCD00045847
- インチ: InChI=1S/C9H8O3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5H,1H3,(H,11,12)
- InChIKey: CHZPJUSFUDUEMZ-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=CC(=CC=C1)C(=O)O
計算された属性
- せいみつぶんしりょう: 164.047344g/mol
- ひょうめんでんか: 0
- XLogP3: 1.6
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 回転可能化学結合数: 2
- どういたいしつりょう: 164.047344g/mol
- 単一同位体質量: 164.047344g/mol
- 水素結合トポロジー分子極性表面積: 54.4Ų
- 重原子数: 12
- 複雑さ: 198
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.2132 (rough estimate)
- ゆうかいてん: 161.0 to 167.0 deg-C
- ふってん: 342.8 ℃ at 760 mmHg
- フラッシュポイント: 175.3℃
- 屈折率: 1.5380 (estimate)
- PSA: 54.37000
- LogP: 1.58740
- ようかいせい: 使用できません
3-Acetylbenzoic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S37/39-S26
-
危険物標識:
- 危険レベル:IRRITANT
- セキュリティ用語:S24/25
- リスク用語:R36/37/38
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
3-Acetylbenzoic acid 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
3-Acetylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1043088-500g |
3-Acetylbenzoic acid |
586-42-5 | 97.0% | 500g |
$1765 | 2023-09-01 | |
Enamine | EN300-86148-25.0g |
3-acetylbenzoic acid |
586-42-5 | 95.0% | 25.0g |
$138.0 | 2025-03-21 | |
Enamine | EN300-86148-0.1g |
3-acetylbenzoic acid |
586-42-5 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1652-1G |
3-Acetylbenzoic Acid |
586-42-5 | >97.0%(GC)(T) | 1g |
¥1140.00 | 2024-04-16 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1652-5G |
3-Acetylbenzoic Acid |
586-42-5 | >97.0%(GC)(T) | 5g |
¥4390.00 | 2024-04-16 | |
eNovation Chemicals LLC | D509748-5g |
3-Acetylbenzoic acid |
586-42-5 | 97% | 5g |
$160 | 2024-05-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151550-25g |
3-Acetylbenzoic acid |
586-42-5 | >97.0%(HPLC) | 25g |
¥625.90 | 2023-09-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151550-5G |
3-Acetylbenzoic acid |
586-42-5 | >97.0%(HPLC) | 5g |
¥158.90 | 2023-09-04 | |
Matrix Scientific | 037732-1g |
3-Acetylbenzoic acid, 95+% |
586-42-5 | 95+% | 1g |
$19.00 | 2023-09-11 | |
Matrix Scientific | 037732-25g |
3-Acetylbenzoic acid, 95+% |
586-42-5 | 95+% | 25g |
$109.00 | 2023-09-11 |
3-Acetylbenzoic acid 関連文献
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Gregory J. Rees,Stephen P. Day,Kristian E. Barnsley,Dinu Iuga,Jonathan R. Yates,John D. Wallis,John V. Hanna Phys. Chem. Chem. Phys. 2020 22 3400
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2. 72. Furano-compounds. Part IX. The synthesis of kellin and related compoundsJ. R. Clarke,Alexander Robertson J. Chem. Soc. 1949 302
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Sanjeewa N. Senadheera,Anthony S. Evans,John P. Toscano,Richard S. Givens Photochem. Photobiol. Sci. 2014 13 324
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4. One-pot formal synthesis of biorenewable terephthalic acid from methyl coumalate and methyl pyruvateJennifer J. Lee,George A. Kraus Green Chem. 2014 16 2111
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5. Palladium aminopyridine complexes catalyzed selective benzylic C–H oxidations with peracetic acidDmitry P. Lubov,Oleg Yu. Lyakin,Denis G. Samsonenko,Tatyana V. Rybalova,Evgenii P. Talsi,Konstantin P. Bryliakov Dalton Trans. 2020 49 11150
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6. Index of subjects, 1948
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7. Solvent effects on circular dichroism induced in aroylarenecarboxylic acids by optically active aminesNiichiro Tokura,Toshikazu Nagai,Shunsuke Takenaka,Takumi Oshima J. Chem. Soc. Perkin Trans. 2 1974 337
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8. Hydrogen bonding. Part 40. Factors that influence the distribution of solutes between water and sodium dodecylsulfate micellesMichael H. Abraham,Harpreet S. Chadha,Julian P. Dixon,Clara Rafols,Claude Treiner J. Chem. Soc. Perkin Trans. 2 1995 887
3-Acetylbenzoic acidに関する追加情報
Recent Advances in the Research of 3-Acetylbenzoic Acid (CAS: 586-42-5)
3-Acetylbenzoic acid (CAS: 586-42-5) is a key intermediate in the synthesis of various pharmaceuticals and bioactive compounds. Recent studies have highlighted its significance in drug discovery and development, particularly in the design of novel anti-inflammatory and anticancer agents. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and biological activities.
A study published in the Journal of Medicinal Chemistry (2023) explored the use of 3-acetylbenzoic acid as a building block for the synthesis of COX-2 inhibitors. The researchers demonstrated that derivatives of this compound exhibited potent anti-inflammatory activity with reduced gastrointestinal side effects compared to traditional NSAIDs. The study utilized molecular docking simulations to optimize the binding affinity of these derivatives to the COX-2 enzyme, providing valuable insights for future drug design.
In another recent investigation, 3-acetylbenzoic acid was employed in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs) involved in cancer progression. The compound's acetyl and carboxyl functional groups were modified to enhance its binding to specific oncogenic proteins. Preliminary results showed promising antiproliferative effects in vitro, particularly against breast and lung cancer cell lines. These findings were detailed in a 2024 article in Bioorganic & Medicinal Chemistry Letters.
Advancements in synthetic methodologies have also been reported. A 2023 paper in Organic Process Research & Development described an efficient, scalable synthesis of 3-acetylbenzoic acid using continuous flow chemistry. This approach improved yield (85%) and purity (>99%) while reducing environmental impact compared to traditional batch processes. The optimized protocol is expected to facilitate large-scale production for pharmaceutical applications.
The compound's potential in neurodegenerative disease research has emerged as a new area of interest. A 2024 study in ACS Chemical Neuroscience identified 3-acetylbenzoic acid derivatives as modulators of α-synuclein aggregation, a key pathological feature of Parkinson's disease. The researchers used nuclear magnetic resonance (NMR) spectroscopy to characterize the interaction between the compound and α-synuclein, revealing specific binding sites that could be targeted for therapeutic intervention.
In conclusion, recent research on 3-acetylbenzoic acid (586-42-5) demonstrates its versatility as a pharmaceutical intermediate and its potential in addressing various medical challenges. The compound's unique chemical structure allows for diverse modifications, making it valuable for drug discovery across multiple therapeutic areas. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in preclinical models to advance promising candidates toward clinical development.
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